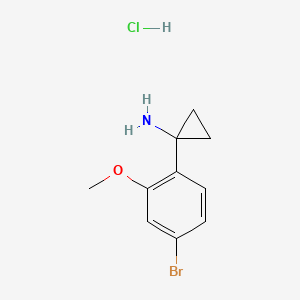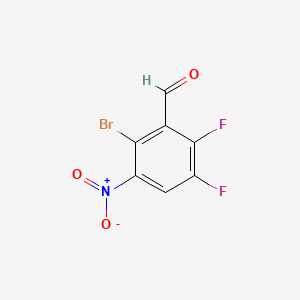
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H2BrF2NO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5,6-difluoro-3-nitrobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Reduction: Formation of 2-Bromo-5,6-difluoro-3-aminobenzaldehyde.
Oxidation: Formation of 2-Bromo-5,6-difluoro-3-nitrobenzoic acid.
科学研究应用
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes or other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-5,6-difluoro-3-nitrobenzoic acid
- 2-Bromo-5,6-difluoro-3-aminobenzaldehyde
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms enhances its electrophilic properties, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
2866353-78-6 |
|---|---|
分子式 |
C7H2BrF2NO3 |
分子量 |
266.00 g/mol |
IUPAC 名称 |
2-bromo-5,6-difluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrF2NO3/c8-6-3(2-12)7(10)4(9)1-5(6)11(13)14/h1-2H |
InChI 键 |
NLTGFGAXVUFXKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)C=O)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



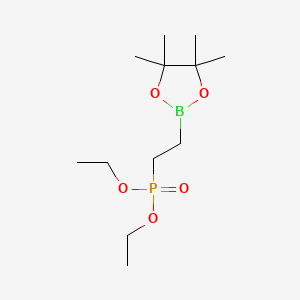

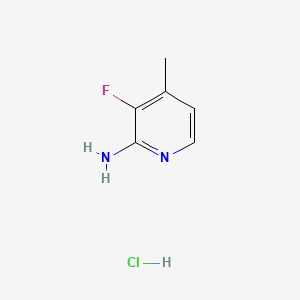
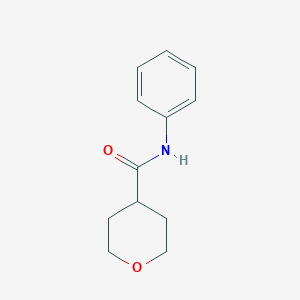
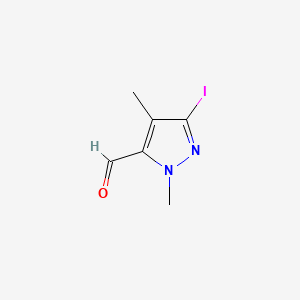
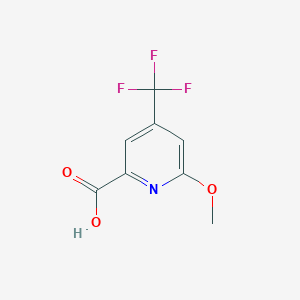
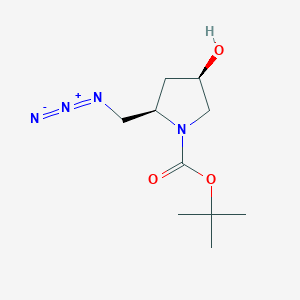
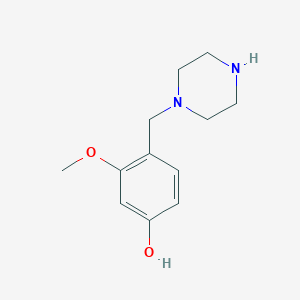
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
